molecular formula C8H8BrN B13709269 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B13709269
M. Wt: 198.06 g/mol
InChI Key: GPGBMSYCCHNXFT-UHFFFAOYSA-N
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Description

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridine ring system

Preparation Methods

The synthesis of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like manganese dioxide or potassium permanganate.

    Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 6,7-dihydro-5H-cyclopenta[c]pyridine, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions, such as refluxing in appropriate solvents and using catalysts or promoters to enhance reaction rates and selectivity .

Scientific Research Applications

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

1-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H8BrN/c9-8-7-3-1-2-6(7)4-5-10-8/h4-5H,1-3H2

InChI Key

GPGBMSYCCHNXFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC=C2)Br

Origin of Product

United States

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